6-N-Hydroxylaminopurine
Overview
Description
6-N-Hydroxylaminopurine is a purine analog that has garnered significant interest due to its unique properties and potential applications in various fields. It is structurally similar to adenine, with a hydroxylamine group replacing one of the exocyclic amino hydrogens. This modification imparts distinct chemical and biological characteristics to the compound.
Mechanism of Action
Target of Action
6-N-Hydroxylaminopurine (6-N-HAP) primarily targets the guanine riboswitches in bacteria such as Listeria monocytogenes and Bacillus subtilis . Riboswitches are RNA elements that bind specific metabolites, leading to altered expression of downstream genes .
Mode of Action
6-N-HAP interacts with its targets by terminating the expression at guanine riboswitches, thereby preventing the expression of their downstream genes . Instead, 6-N-HAP acts as a potent mutagen, increasing the mutation rate and inducing the SOS-response .
Biochemical Pathways
The biochemical pathways affected by 6-N-HAP involve purine metabolism, cytoskeleton organization, and amino acid metabolism . The compound’s mutagenic properties are due to its ambiguous base-pairing properties, which result in a high mutagenic activity after their incorporation into DNA during replication .
Pharmacokinetics
It is known that the compound’s mutagenic and toxic effects depend on its conversion to the corresponding nucleotide .
Result of Action
The action of 6-N-HAP results in a reduction in the viability of certain bacteria, such as the Gram-positive pathogen Listeria monocytogenes . It also decreases virulence gene expression by reducing both the levels and activity of the virulence regulator PrfA . In yeast, it has been shown to induce sensitivity to mutagenic purine base analogs .
Biochemical Analysis
Biochemical Properties
6-N-Hydroxylaminopurine plays a significant role in biochemical reactions due to its ability to mimic natural purines. It interacts with several enzymes and proteins, including DNA polymerases and riboswitches. In particular, this compound can terminate expression at guanine riboswitches, preventing the expression of downstream genes . This interaction is crucial in its antibacterial effects, as it reduces the viability of pathogens like Listeria monocytogenes .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It acts as a potent mutagen, increasing the mutation rate and inducing the SOS response in bacteria . Additionally, it decreases virulence gene expression by reducing the levels and activity of the virulence regulator PrfA . These effects highlight its potential as an antibacterial agent.
Molecular Mechanism
The molecular mechanism of this compound involves its incorporation into DNA, where it can replace both adenine and guanine during DNA synthesis . This ambiguous base-pairing leads to increased mutation rates. Furthermore, this compound can inhibit the activity of certain enzymes, such as DNA polymerases, by mimicking natural nucleotides . This inhibition disrupts normal DNA replication and repair processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies . Over time, this compound can lead to increased mutation rates and changes in gene expression, which may have lasting impacts on cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively reduce bacterial viability without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including increased mutation rates and potential adverse impacts on cellular function . These dosage-dependent effects are crucial for determining its therapeutic potential and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to purine metabolism. It interacts with enzymes such as adenosine deaminase and hypoxanthine-guanine phosphoribosyltransferase, which are involved in the salvage pathways of purine nucleotides . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its uptake and localization within the cell, where it can exert its effects . The distribution of this compound is crucial for its activity, as it needs to reach specific cellular compartments to interact with its target biomolecules .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound reaches its intended targets, such as DNA polymerases and riboswitches, to exert its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-N-Hydroxylaminopurine can be synthesized through several methods. One common approach involves the reaction of adenine with hydroxylamine under controlled conditions. The reaction typically requires an acidic or neutral pH and is carried out at elevated temperatures to facilitate the substitution of the amino group with a hydroxylamine group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key factors include the concentration of reactants, temperature control, and purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 6-N-Hydroxylaminopurine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into other purine analogs with altered properties.
Substitution: The hydroxylamine group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles can be employed for substitution reactions, typically under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated purine derivatives, while reduction can produce aminopurine analogs .
Scientific Research Applications
6-N-Hydroxylaminopurine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing other purine analogs and studying their properties.
Biology: The compound is employed in genetic studies to induce mutations and investigate DNA repair mechanisms.
Industry: It is used in the development of novel pharmaceuticals and as a tool for studying enzyme mechanisms.
Comparison with Similar Compounds
2-Aminopurine: Another purine analog used in genetic studies.
6-Thioguanine: A purine analog with applications in cancer treatment.
8-Oxoguanine: A mutagenic compound formed by oxidative damage to DNA.
Uniqueness: 6-N-Hydroxylaminopurine is unique due to its specific hydroxylamine modification, which imparts distinct mutagenic and antibacterial properties. Unlike other purine analogs, it has shown efficacy against a range of bacterial pathogens, making it a valuable tool in antimicrobial research .
Properties
IUPAC Name |
N-(7H-purin-6-yl)hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O/c11-10-5-3-4(7-1-6-3)8-2-9-5/h1-2,11H,(H2,6,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCQWVQNMGNYEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044959 | |
Record name | N-Hydroxy-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4044959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5667-20-9 | |
Record name | 6-Hydroxyaminopurine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5667-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-N-Hydroxylaminopurine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005667209 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-N-Hydroxylaminopurine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516286 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Hydroxy-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4044959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-hydroxy-1H-adenine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.659 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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